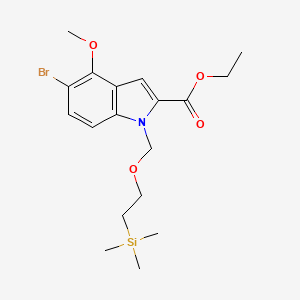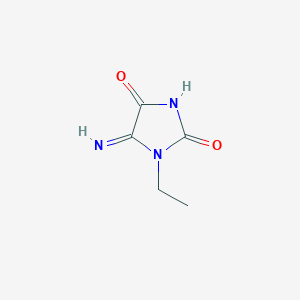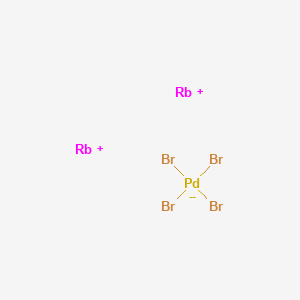![molecular formula C12H24N2 B12833587 3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12833587.png)
3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-Butyl)-3-azabicyclo[331]nonan-9-amine is a bicyclic amine compound characterized by its unique structure, which includes a tert-butyl group and a nitrogen atom within a bicyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-3-azabicyclo[3.3.1]nonan-9-amine typically involves the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives. One common method includes the use of hydrogen in the presence of a ruthenium catalyst to reduce the ketone to the corresponding amine . Another approach involves the hydroboration of 9-borabicyclo[3.3.1]nonane, followed by subsequent reactions to introduce the tert-butyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(tert-Butyl)-3-azabicyclo[3.3.1]nonan-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Further reduction can lead to the formation of more saturated amine derivatives.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or ruthenium catalyst is often used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or oxides.
Reduction: Formation of more saturated amine derivatives.
Substitution: Formation of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-(tert-Butyl)-3-azabicyclo[3.3.1]nonan-9-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(tert-Butyl)-3-azabicyclo[3.3.1]nonan-9-amine involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The tert-butyl group may enhance the compound’s stability and bioavailability, contributing to its overall efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Azabicyclo[3.3.1]nonan-3-one: A structurally similar compound with a ketone group instead of an amine.
tert-Butyl N-(9-azabicyclo[3.3.1]nonan-3-yl)carbamate: Another related compound with a carbamate functional group.
Uniqueness
3-(tert-Butyl)-3-azabicyclo[3.3.1]nonan-9-amine is unique due to its specific combination of a tert-butyl group and a bicyclic amine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H24N2 |
|---|---|
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-amine |
InChI |
InChI=1S/C12H24N2/c1-12(2,3)14-7-9-5-4-6-10(8-14)11(9)13/h9-11H,4-8,13H2,1-3H3 |
InChI-Schlüssel |
CLEWQPVDDHEQHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1CC2CCCC(C1)C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-Methyl-4-nitro-1H-benzo[d]imidazol-2-amine](/img/structure/B12833516.png)
![2-[4-(3-Amino-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol;methanesulfonic acid;dihydrate](/img/structure/B12833520.png)
![5-[[1-[2-(4-Butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B12833525.png)

![Methyl (2S,5R)-2-isopropyl-1-methyl-3-oxo-2,3,4,5,6,8-hexahydro-1H-[1,4]diazonino[7,6,5-cd]indole-5-carboxylate](/img/structure/B12833541.png)
![(4R,4aS,6aR,8S,9R,11S,11aR,11bR)-8,11,11a-Trihydroxy-8-(hydroxymethyl)-4,11b-dimethyl-7-oxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12833546.png)

![1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-3,3-dimethylbutan-2-one](/img/structure/B12833556.png)

![((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl trihydrogen triphosphate](/img/structure/B12833565.png)


